
2-Amino-9-benzyl-6-iodopurine
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Description
2-Amino-9-benzyl-6-iodopurine is a useful research compound. Its molecular formula is C12H10IN5 and its molecular weight is 351.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-Amino-9-benzyl-6-iodopurine typically involves several methods, including nucleophilic substitution reactions. The compound can be synthesized from 6-iodopurine derivatives through various functionalization processes. For instance, the introduction of a benzyl group at the 9-position and an amino group at the 2-position enhances its biological activity.
Table 1: Synthetic Routes for this compound
Synthetic Route | Key Steps | Yield (%) | Reference |
---|---|---|---|
Route A | Nucleophilic substitution with benzylamine | 70% | |
Route B | Direct iodination followed by amination | 65% | |
Route C | Mitsunobu reaction with a pseudosugar | 75% |
Adenosine Receptor Agonism
This compound exhibits significant affinity for adenosine receptors, particularly A3 receptors. Its potency as an agonist has been demonstrated in various studies, indicating its potential role in treating conditions such as cancer and neurodegenerative diseases.
Case Study: Neuroprotective Effects
In a study involving gerbil models of ischemic brain damage, this compound was shown to have neuroprotective effects, suggesting its potential application in neuroprotection during ischemic events . The compound demonstrated subnanomolar affinities for A3 receptors, which are implicated in neuroprotection.
Activity Type | Affinity (Ki) | Observations | Reference |
---|---|---|---|
A3 Receptor Agonism | 0.29 nM | High selectivity | |
Neuroprotection | N/A | Effective in ischemic models | |
Antitumor Activity | N/A | Potential against melanoma |
Cancer Treatment
The compound's ability to act as an A3 receptor agonist positions it as a candidate for cancer therapies. Research indicates that A3 receptor activation can inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Melanoma Treatment
A derivative of this compound is currently being evaluated in clinical trials for melanoma treatment, demonstrating its therapeutic potential . The compound's mechanism involves modulation of tumor microenvironments through adenosine signaling pathways.
Properties
CAS No. |
553645-21-9 |
---|---|
Molecular Formula |
C12H10IN5 |
Molecular Weight |
351.15 g/mol |
IUPAC Name |
9-benzyl-6-iodopurin-2-amine |
InChI |
InChI=1S/C12H10IN5/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) |
InChI Key |
INJVVINKZUVZII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3I)N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3I)N |
Origin of Product |
United States |
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